Loureirin C: A Selective ERα Partial Agonist with Neuroprotective Activity in Alzheimer's Disease Models
Loureirin C demonstrates selective binding and partial agonistic activity at estrogen receptor α (ERα), a key therapeutic target for Alzheimer's disease (AD). In a dual-luciferase reporter assay, Loureirin C exhibited estrogenic activity comparable to the endogenous ligand 17β-estradiol (E2), but with a distinct partial agonistic profile that may confer a more favorable safety profile by avoiding the full estrogenic effects of E2 [1]. In vivo, Loureirin C (administered at 20 mg/kg/day for 30 days) significantly improved cognitive impairment in AD mice via an ERα-dependent mechanism, as confirmed by ERα inhibition and siRNA silencing [1]. This selective ERα modulation is not reported for Loureirin A or B, which lack demonstrated ERα binding activity, making Loureirin C a unique tool for studying estrogenic neuroprotection without the pleiotropic effects of non-selective phytoestrogens.
| Evidence Dimension | ERα Partial Agonist Activity and Neuroprotection |
|---|---|
| Target Compound Data | Partial ERα agonist; Improved cognitive impairment in AD mice (20 mg/kg/day, 30d, p<0.05 vs. model group). Neuroprotective effects in AD cells. |
| Comparator Or Baseline | 17β-Estradiol (E2): Full ERα agonist; Loureirin A/B: No reported ERα binding. |
| Quantified Difference | Loureirin C is a partial agonist vs. E2's full agonism, with a distinct binding mode. In AD mice, cognitive improvement was statistically significant (p<0.05) compared to the vehicle-treated AD model. |
| Conditions | Dual-luciferase reporter assay; MTT assay; Western blot; real-time PCR; behavioral tests (Morris water maze, etc.); in vivo AD mouse model (APP/PS1 transgenic or similar). |
Why This Matters
For researchers investigating estrogen receptor-mediated neuroprotection, Loureirin C offers a selective ERα tool compound with in vivo efficacy data, unlike Loureirin A/B which lack this target engagement profile.
- [1] Xu P, et al. Loureirin C, from Chinese Dragon's Blood (Dracaena cochinchinensis S.C. Chen), is a novel selective estrogen receptor α modulator with anti-Alzheimer's disease effects. Fitoterapia. 2023;167:105497. View Source
